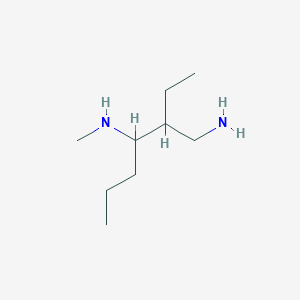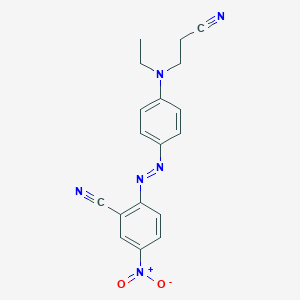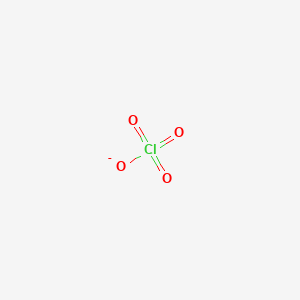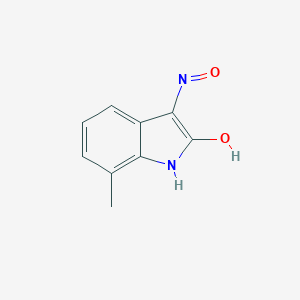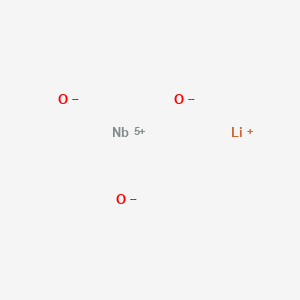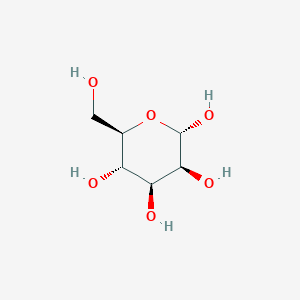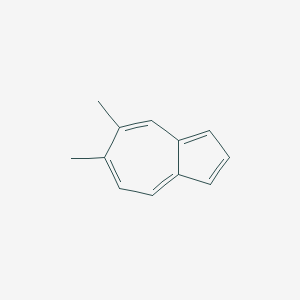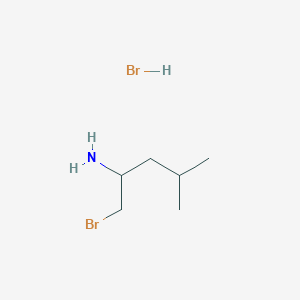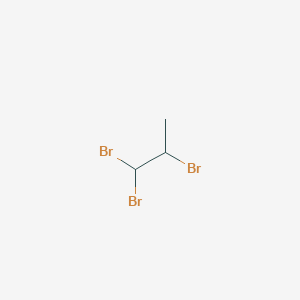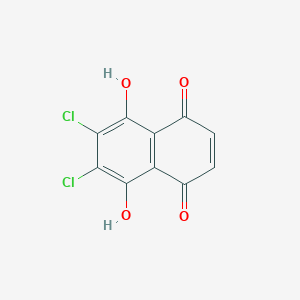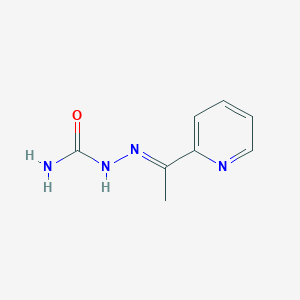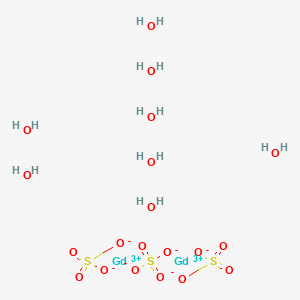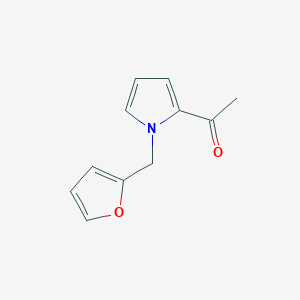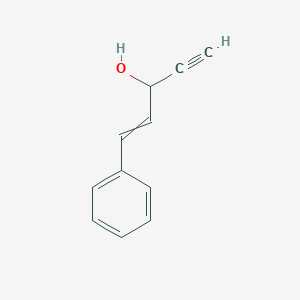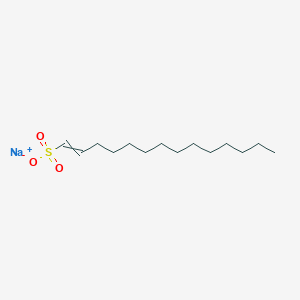
1-Tetradecene-1-sulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetradecene-1-sulfonic acid, sodium salt, also known as TDSS, is a synthetic organic compound that has various applications in scientific research. It is a sulfonic acid derivative of tetradecene, a long-chain hydrocarbon, and is commonly used as a surfactant and emulsifier. TDSS is a white to off-white powder that is highly soluble in water and has a pH range of 6-8. In
Wissenschaftliche Forschungsanwendungen
1-Tetradecene-1-sulfonic acid, sodium salt has a wide range of applications in scientific research, including its use as a surfactant and emulsifier in various industries. It is also used in the synthesis of other organic compounds, such as sulfonated polystyrene and sulfonated polyethylene. 1-Tetradecene-1-sulfonic acid, sodium salt is commonly used in the field of biochemistry and biophysics as a tool to study protein-ligand interactions. It is also used in analytical chemistry as a reagent for the determination of cations and anions.
Wirkmechanismus
The mechanism of action of 1-Tetradecene-1-sulfonic acid, sodium salt is not well understood, but it is believed to interact with the hydrophobic regions of proteins, leading to changes in their conformation and activity. 1-Tetradecene-1-sulfonic acid, sodium salt has also been shown to interact with lipid membranes, causing changes in their fluidity and permeability.
Biochemische Und Physiologische Effekte
1-Tetradecene-1-sulfonic acid, sodium salt has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 1-Tetradecene-1-sulfonic acid, sodium salt has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Tetradecene-1-sulfonic acid, sodium salt in lab experiments is its ability to solubilize hydrophobic compounds, making them more accessible for study. 1-Tetradecene-1-sulfonic acid, sodium salt is also relatively inexpensive and readily available. However, one limitation of using 1-Tetradecene-1-sulfonic acid, sodium salt is its potential to interact non-specifically with proteins and other biomolecules, leading to artifacts in experimental results.
Zukünftige Richtungen
There are many future directions for the study of 1-Tetradecene-1-sulfonic acid, sodium salt, including its potential use as an anti-cancer agent and antibiotic. Further research is needed to fully understand the mechanism of action of 1-Tetradecene-1-sulfonic acid, sodium salt and its interactions with proteins and lipid membranes. Additionally, the development of new synthetic methods for 1-Tetradecene-1-sulfonic acid, sodium salt could lead to the discovery of new applications and properties.
Synthesemethoden
1-Tetradecene-1-sulfonic acid, sodium salt is synthesized by the reaction of tetradecene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction yields 1-Tetradecene-1-sulfonic acid, sodium salt as a sodium salt, which is then purified by crystallization. The synthesis of 1-Tetradecene-1-sulfonic acid, sodium salt is a well-established process and has been extensively studied in the literature.
Eigenschaften
CAS-Nummer |
13513-45-6 |
|---|---|
Produktname |
1-Tetradecene-1-sulfonic acid, sodium salt |
Molekularformel |
C14H27NaO3S |
Molekulargewicht |
298.42 g/mol |
IUPAC-Name |
sodium;tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
RUTSRVMUIGMTHJ-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Synonyme |
Sodium tetradecenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



